PSS-(3-Hydroxypropyl)-heptaisobutyl substituted
Description
PSS-(3-Hydroxypropyl)-heptaisobutyl substituted (hereafter referred to as POSS-OH) is a polyhedral oligomeric silsesquioxane (POSS) derivative characterized by a silica-oxygen cage core functionalized with seven isobutyl groups and one 3-hydroxypropyl substituent. This compound is notable for its hybrid organic-inorganic structure, which imparts thermal stability, mechanical robustness, and tunable reactivity due to the hydroxyl group .
Properties
IUPAC Name |
3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H70O13Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-32H,15-24H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIWQVOGMPGXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H70O13Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolytic Condensation of Trichlorosilane Precursors
The foundational method involves hydrolytic condensation of (3-hydroxypropyl)trichlorosilane with isobutyltrichlorosilane under controlled pH conditions. Key steps include:
-
Precursor Mixing : A molar ratio of 1:7 for (3-hydroxypropyl)trichlorosilane to isobutyltrichlorosilane in anhydrous toluene.
-
Controlled Hydrolysis : Gradual addition of deionized water (pH 4–5) at 0°C to prevent premature gelation.
-
Condensation : Reflux at 80°C for 48 h under nitrogen to form the octameric cage.
Critical Parameters :
Corner-Capping Functionalization
Post-condensation functionalization enables precise hydroxypropyl group placement:
-
Incompletely Condensed POSS Synthesis :
-
Hydroxypropyl Group Installation :
Yield Optimization :
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Trisilanol Formation | 80 | 48 | 62 |
| Chloropropyl Addition | 60 | 24 | 78 |
| Hydrolysis | 25 | 12 | 89 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs automated reactors with:
Key Metrics :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 5–10 g | 50–100 kg |
| Purity (%) | 95–98 | 99.5+ |
| Energy Consumption | 0.5 kWh/g | 0.1 kWh/g |
Advanced Functionalization Techniques
Thiol-Ene Click Chemistry
For hybrid materials, hydroxypropyl-POSS is modified via:
-
Allylation : Reaction with allyl bromide (2.5 eq.) in DMF/K₂CO₃ (80°C, 8 h).
-
Thiol-Ene Coupling : Add mercaptoethanol (1.2 eq.) under UV irradiation (λ = 365 nm).
Reaction Efficiency :
Esterification for Enhanced Solubility
Hydroxypropyl groups serve as sites for esterification:
-
Acid Chloride Method :
-
Steglich Esterification :
Solubility Improvements :
| Derivative | Solubility in CHCl₃ (mg/mL) |
|---|---|
| Native POSS | 15 |
| Palmitoyl-Ester | 220 |
| Stearoyl-Ester | 185 |
Characterization and Quality Control
Structural Validation
Thermal Stability Analysis
| Sample | TGA Onset (°C) | Char Yield (%) |
|---|---|---|
| Heptaisobutyl-POSS | 210 | 45 |
| Hydroxypropyl-POSS | 185 | 38 |
Challenges and Mitigation Strategies
Cage Disproportionation
Chemical Reactions Analysis
Types of Reactions
PSS-(3-Hydroxypropyl)-heptaisobutyl substituted undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkoxides or amines are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
PSS-(3-Hydroxypropyl)-heptaisobutyl substituted has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility and mechanical properties.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants, offering enhanced durability and resistance to environmental factors
Mechanism of Action
The mechanism of action of PSS-(3-Hydroxypropyl)-heptaisobutyl substituted involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The heptaisobutyl groups provide steric hindrance, affecting the compound’s solubility and compatibility with different solvents and matrices .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Not explicitly provided in the evidence, but structurally analogous compounds (e.g., PSS-(3-Mercapto)propyl-heptaisobutyl substituted, C₃₁H₇₀O₁₂SSi₈) suggest a similar framework .
- Applications: Used as a precursor for synthesizing surface-active esters (e.g., POSS-triester) and acids (e.g., POSS-triacid), which exhibit distinct interfacial behaviors at air-water (A/W) interfaces. POSS-triester forms liquid-expanded monolayers, while POSS-triacid forms pH-resistant liquid-condensed monolayers .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties and Performance
Thermal and Solubility Behavior
- POSS-OH: Hydroxyl group enhances hydrophilicity but limits solubility in non-polar solvents. Compatible with polar solvents like THF .
- POSS1Ep : Epoxy-functionalized derivatives exhibit improved solubility in toluene/isooctane mixtures, enabling use in polymer networks .
- MA0702: Methacrylate groups enhance compatibility with acrylate-based monomers, critical for monolithic stationary phases in capillary electrochromatography (CEC) .
- PSS-(3-Tosyloxypropyl) : High molecular weight (1015.72 g/mol) and tosyl group reduce solubility in aqueous media; requires DMSO or acetone for stock solutions .
Application-Specific Performance
Chromatographic Separation: MA0702 demonstrated a separation factor (Rf) of 22.3 for enantiomers (naproxen, zopiclone), outperforming non-functionalized POSS by 2× . NH2-POSS improved stability of MAPbBr₃ perovskite nanocrystals under UV/ethanol exposure, attributed to amine-mediated passivation .
Click Chemistry :
- PSS-(3-Mercapto)propyl achieved 90% yield in Thiol-Michael reactions, forming functionalized exo-7 derivatives .
Interfacial Activity: POSS-OH-derived triesters form liquid-expanded monolayers, whereas triacids form pH-resistant condensed monolayers, enabling tailored surface modifications .
Key Research Findings and Data Tables
Table 1: Comparative Performance in Enantiomer Separation
Biological Activity
PSS-(3-Hydroxypropyl)-heptaisobutyl substituted, a derivative of polyhedral oligomeric silsesquioxane (POSS), has garnered attention for its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group attached to a heptaisobutyl-substituted POSS framework. This structure imparts both hydrophilic and hydrophobic characteristics, making it versatile for various applications in materials science and nanotechnology. The molecular formula is , indicating a complex arrangement that contributes to its biological functionality .
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In cellular assays, this compound demonstrated the ability to induce apoptosis in cancer cell lines, particularly in colorectal and breast cancer models. The proposed mechanism includes the activation of caspase pathways and modulation of apoptotic proteins .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which is crucial for its anticancer effects.
- Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane dynamics and leading to increased permeability in bacterial cells .
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by Zhao et al. evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a 70% reduction in bacterial viability at a concentration of 100 µg/mL after 24 hours . -
Cancer Cell Apoptosis Induction
In a study by Asgharzade et al., this compound was tested on HCT-116 human colorectal cancer cells. The compound induced significant apoptosis as evidenced by increased annexin V staining and decreased mitochondrial membrane potential .
Applications in Drug Delivery
Due to its biocompatibility and ability to enhance solubility, this compound is being explored as a carrier for drug delivery systems. Its unique properties facilitate the encapsulation of hydrophobic drugs, improving their bioavailability and therapeutic efficacy .
Comparative Analysis
To highlight the uniqueness of this compound, the following table compares it with other similar compounds:
| Compound Name | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| PSS-(3-Mercapto)propyl-heptaisobutyl | Thiol-substituted POSS | Enhanced reactivity for thiol-ene click chemistry | Contains a thiol group which offers different reactivity compared to hydroxyl groups |
| PSS-(3-Glycidyl)propoxy-heptaisobutyl | Epoxy-substituted POSS | Good adhesion properties; useful in coatings | Epoxy functionality allows for cross-linking reactions not available in hydroxyl derivatives |
| PSS-(3-Hydroxypropyl)-heptaisobutyl | Hydroxyl-substituted POSS | Amphiphilic nature; antimicrobial and anticancer properties | Balances hydrophilicity and hydrophobicity for versatile applications |
Q & A
Q. What are the recommended techniques for characterizing PSS-(3-Hydroxypropyl)-heptaisobutyl substituted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and Si NMR to confirm substitution patterns and siloxane backbone integrity. Si NMR is critical for identifying T (fully condensed) and T (partially condensed) silicon environments .
- Fourier-Transform Infrared Spectroscopy (FTIR): Analyze Si–O–Si stretching (1,000–1,100 cm) and hydroxyl group vibrations (~3,400 cm) to verify functionalization .
- X-ray Crystallography: For crystalline derivatives, determine precise spatial arrangements of heptaisobutyl and hydroxypropyl groups .
- Melting Point and Solubility: Experimental values (e.g., melting point: 117–123°C; solubility in acetone) should align with literature data for quality control .
Q. How can researchers assess the solubility and stability of this compound in different solvents?
Methodological Answer:
- Solubility Testing: Use the shake-flask method with solvents of varying polarity (e.g., acetone, THF, water). Centrifuge at 10,000 rpm for 10 minutes to separate undissolved particles, then quantify via UV-Vis or gravimetry .
- Stability Studies: Conduct accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC or TGA. Hydrolytic stability in aqueous buffers (pH 4–9) should be evaluated due to siloxane sensitivity .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Hydrosilylation: React heptaisobutyl-substituted POSS with allyl glycidyl ether under platinum catalysis, followed by epoxide ring-opening with 3-hydroxypropanol .
- Post-Functionalization: Start with heptaisobutyl POSS-OH and perform nucleophilic substitution with 3-chloropropyl alcohol in the presence of a base (e.g., KCO) .
- Purity Control: Use column chromatography (silica gel, hexane/acetone) to isolate the product, confirmed by TLC and MALDI-TOF MS .
Q. How should researchers handle safety concerns during experimental work with this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, N95 respirators, and safety goggles to avoid inhalation or dermal contact.
- Ventilation: Perform reactions in a fume hood due to potential siloxane dust generation.
- Waste Disposal: Collect organic waste in designated containers for incineration, adhering to local regulations for siloxane derivatives .
Q. What are the critical parameters for measuring LogP and polar surface area (PSA)?
Methodological Answer:
- LogP Determination: Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient. Compare retention times against standards with known LogP values .
- PSA Calculation: Employ computational tools (e.g., ChemAxon, Schrödinger) based on the compound’s 3D structure. Experimental validation can be done via octanol/water partitioning assays .
Advanced Research Questions
Q. How can structural modifications of the hydroxypropyl group enhance this compound’s application in enantiomer separation?
Methodological Answer:
- Functionalization Strategies: Introduce chiral moieties (e.g., L-proline) via esterification of the hydroxypropyl group. Monitor enantioselectivity using capillary electrochromatography (CEC) with racemic mixtures .
- Crosslinking Optimization: In molecularly imprinted polymers (MIPs), adjust the ratio of PSS derivative to template (e.g., S-amlodipine) and crosslinker (e.g., ethylene glycol dimethacrylate) to improve resolution. Porogenic solvents (toluene/isooctane) influence pore structure and separation efficiency .
Q. How can contradictory thermal stability data be resolved for this compound?
Methodological Answer:
- Controlled TGA Analysis: Compare thermogravimetric profiles under inert (N) vs. oxidative (air) atmospheres. Discrepancies may arise from oxidative degradation of isobutyl groups above 300°C .
- Purity Assessment: Use HPLC to detect impurities (e.g., unreacted POSS precursors) that lower observed melting points. Recrystallize from acetone/hexane mixtures for improved consistency .
Q. What strategies optimize the compound’s reactivity in polymer composites?
Methodological Answer:
- Epoxide Ring-Opening: React the hydroxypropyl group with dicarboxylic anhydrides (e.g., maleic anhydride) to form ester linkages, enhancing compatibility with polyester matrices. Monitor reaction progress via H NMR .
- Surface Grafting: Use plasma treatment to activate the siloxane surface, followed by radical polymerization with methyl methacrylate. Characterize graft density via XPS and AFM .
Q. How does the spatial arrangement of heptaisobutyl groups influence steric effects in catalysis?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model the compound’s 3D structure to predict steric hindrance around the hydroxypropyl active site. Compare with experimental turnover rates in catalyzed reactions (e.g., ester hydrolysis) .
- Competitive Inhibition Studies: Introduce bulkier substrates to assess access to catalytic sites. Use kinetic assays (e.g., UV-Vis monitoring of p-nitrophenyl acetate hydrolysis) .
Q. What analytical methods are recommended for tracking functional group transformations in derivatized PSS compounds?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
